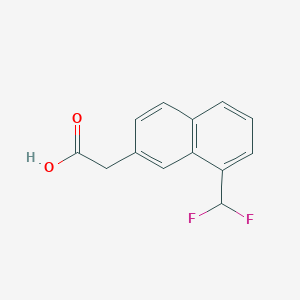

1-(Difluoromethyl)naphthalene-7-acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(Difluoromethyl)naphthalene-7-acetic acid is a chemical compound with the molecular formula C13H10F2O2 and a molar mass of 236.21 g/mol . This compound is characterized by the presence of a difluoromethyl group attached to the naphthalene ring, which is further connected to an acetic acid moiety. It has a predicted density of 1.320±0.06 g/cm³ and a boiling point of approximately 396.1±37.0 °C .

Chemical Reactions Analysis

1-(Difluoromethyl)naphthalene-7-acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Difluoromethyl)naphthalene-7-acetic acid has several scientific research applications, including:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may be studied for its potential biological activities and interactions with biological systems.

Medicine: Research may explore its potential therapeutic effects and mechanisms of action.

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)naphthalene-7-acetic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and interactions with enzymes or receptors. Detailed studies on its mechanism of action are limited, but it is likely to involve modulation of specific biochemical pathways .

Comparison with Similar Compounds

1-(Difluoromethyl)naphthalene-7-acetic acid can be compared with other similar compounds, such as:

1-Naphthaleneacetic acid: This compound lacks the difluoromethyl group and has different chemical properties and reactivity.

2-Naphthaleneacetic acid: Similar to 1-naphthaleneacetic acid but with the acetic acid group attached at a different position on the naphthalene ring.

The presence of the difluoromethyl group in this compound makes it unique, potentially altering its chemical reactivity and biological interactions compared to its analogs.

Biological Activity

1-(Difluoromethyl)naphthalene-7-acetic acid is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. The difluoromethyl group enhances its reactivity and biological potency, making it a valuable subject for research. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a naphthalene ring substituted at the 7-position with an acetic acid moiety and a difluoromethyl group at the 1-position. This configuration not only influences its chemical reactivity but also its interaction with biological targets.

Table 1: Structural Features of Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Naphthalen-1-acetic acid | Naphthalene ring with acetic acid moiety | Lacks difluoromethyl group; simpler structure |

| Naphthalen-2-acetic acid | Naphthalene ring substituted at 2-position | Different substitution pattern affecting activity |

| 1-(Trifluoromethyl)naphthalene-3-acetic acid | Similar fluorinated structure | Trifluoromethyl group may alter biological activity |

| 2-(4-Nitrophenyl)acetic acid | Naphthalene derivative with nitro group | Contains a nitro group instead of difluoromethyl |

The biological activity of this compound can be attributed to its ability to interact with various cellular pathways. Research indicates that compounds with similar naphthalene structures can act as inhibitors in critical signaling pathways, such as the Keap1-Nrf2 pathway, which is essential for cellular defense against oxidative stress.

Case Studies

- Nrf2 Activation : A study demonstrated that naphthalene derivatives could stimulate the Nrf2 signaling pathway, leading to the upregulation of antioxidant genes. Compounds structurally related to this compound were shown to enhance the expression of cytoprotective proteins like HO-1 and NQO1, indicating their potential in combating oxidative stress-related diseases .

- Antimicrobial Activity : Another investigation highlighted the enhanced antibacterial properties of difluoromethyl-substituted compounds against various pathogens, including Mycobacterium smegmatis. The presence of the difluoromethyl group significantly improved their selectivity and efficacy .

In Vitro Studies

In vitro studies on similar naphthalene derivatives have shown varying degrees of cytotoxicity and anti-inflammatory effects. For instance, certain derivatives exhibited IC50 values in the nanomolar range against specific cancer cell lines, suggesting potential applications in cancer therapy .

Properties

Molecular Formula |

C13H10F2O2 |

|---|---|

Molecular Weight |

236.21 g/mol |

IUPAC Name |

2-[8-(difluoromethyl)naphthalen-2-yl]acetic acid |

InChI |

InChI=1S/C13H10F2O2/c14-13(15)10-3-1-2-9-5-4-8(6-11(9)10)7-12(16)17/h1-6,13H,7H2,(H,16,17) |

InChI Key |

UCKYBFARCYRGKQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)CC(=O)O)C(=C1)C(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.